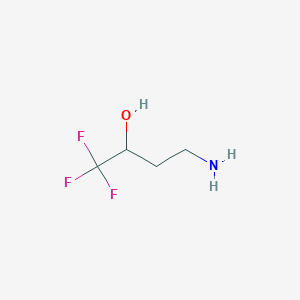

![molecular formula C14H11ClN4O2 B2769307 2-(4-氯苯氧基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺 CAS No. 2034234-81-4](/img/structure/B2769307.png)

2-(4-氯苯氧基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves considerable methods. Derivatives of this class of compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocycle . This structure is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include substitution reactions with different nucleophiles . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .科学研究应用

抗肿瘤应用

合成和抗肿瘤评估:El-Morsy 等人(2017 年)的一项研究合成了一系列吡唑并[3,4-d]嘧啶衍生物,并评估了它们对人乳腺癌细胞系 MCF7 的抗肿瘤活性。在这些衍生物中,N-(2-氯苯基)-2-(3-(甲硫基)-4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺被确定为活性最强的,具有显着的抑制浓度 (El-Morsy, El-Sayed, & Abulkhair, 2017)。

吡唑并[1,5-a]嘧啶衍生物的细胞毒活性:Al-Sanea 等人(2020 年)设计并合成了 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺的衍生物。在多种癌细胞系上测试了这些化合物的抗癌活性,在一些情况下显示出显着的癌细胞生长抑制 (Al-Sanea 等人,2020 年)。

诊断成像应用

神经炎症 PET 成像:Damont 等人(2015 年)合成了一系列新型吡唑并[1,5-a]嘧啶,与已知化合物密切相关,并评估了它们与转运蛋白 18 kDa (TSPO) 的结合。这些衍生物对 TSPO 显示出高亲和力,并用于在神经炎症啮齿动物模型中进行正电子发射断层扫描 (PET) 成像,显示出作为体内 PET 放射性示踪剂的潜力 (Damont 等人,2015 年)。

用于 PET 成像的放射合成:Dollé 等人(2008 年)报道了 [18F]PBR111 的放射合成,这是一种用于通过 PET 对转运蛋白(18 kDa)进行成像的放射性配体。这项研究表明此类化合物在诊断成像中具有潜在应用,尤其是在神经炎症过程的可视化方面 (Dollé 等人,2008 年)。

未来方向

The future directions for pyrazolo[1,5-a]pyrimidines are promising. They have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, demonstrating both the therapeutic potential and versatility of this scaffold .

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBZNKYQVBMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)

![4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769236.png)

![N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769237.png)

![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)

![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)

![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769245.png)

![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)